

Application Notes and Protocols: Investigating Tryptoquivaline Biosynthesis Genes Using CRISPR-Cas9

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Compound of Interest

Compound Name: *Nortryptoqualone*

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Introduction

Tryptoqualines are a class of fungal indole alkaloids known for their potent tremorgenic activity and other biological effects, making them of significant interest in toxicology and pharmacology. These complex secondary metabolites are synthesized through a multi-step enzymatic pathway encoded by a dedicated biosynthetic gene cluster (BGC). Elucidating the function of each gene within this cluster is crucial for understanding the biosynthesis of tryptoqualines and for potentially engineering novel bioactive compounds. The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing, enabling targeted gene knockouts to systematically investigate the roles of individual genes in fungal secondary metabolism.^{[1][2][3][4]}

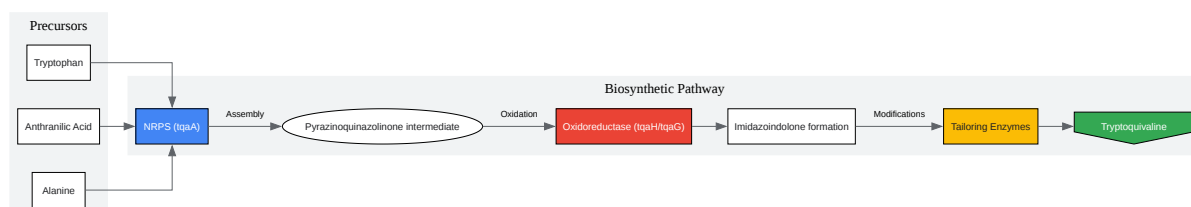
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to investigate the tryptoqualine biosynthesis genes in filamentous fungi, with a focus on *Aspergillus* species.

Tryptoqualine Biosynthesis Pathway

The biosynthesis of tryptoqualine and its analogue, tryptoqualanine, originates from the precursors tryptophan, anthranilic acid, and alanine.^{[5][6][7][8]} The core of the biosynthetic

pathway involves a nonribosomal peptide synthetase (NRPS) that assembles these precursors. [5][6] Subsequent tailoring enzymes, including oxidoreductases, methyltransferases, and dehydrogenases, modify the core structure to generate the diverse array of tryptoquivaline derivatives. [5][7][8] The identified tryptoquialanine (tqa) gene cluster in *Penicillium aethiopicum* serves as a model for the putative tryptoquivaline BGC in other fungi like *Aspergillus fumigatus*. [5][6][7][8]

A proposed biosynthetic pathway is outlined below:

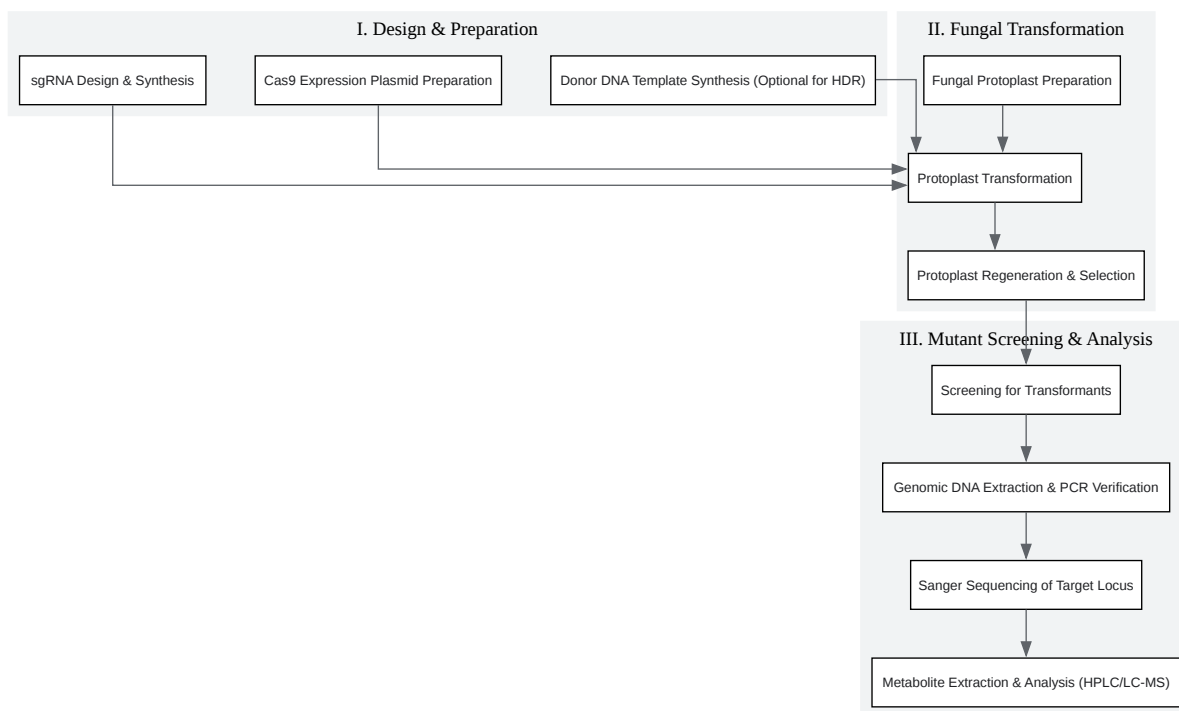


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Figure 1: Proposed tryptoquivaline biosynthesis pathway.

CRISPR-Cas9 Experimental Workflow for Gene Investigation

The overall workflow for investigating tryptoquivaline biosynthesis genes using CRISPR-Cas9 involves several key stages, from the initial design of the gene-targeting components to the final analysis of the resulting fungal mutants.



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Figure 2: CRISPR-Cas9 experimental workflow.

Data Presentation

The primary quantitative data from these experiments will be the measurement of tryptoquivaline production in wild-type and mutant strains. This data should be presented in a clear, tabular format to allow for easy comparison.

Table 1: Tryptoquivaline Production in Wild-Type and CRISPR-Cas9 Mutants of *Aspergillus fumigatus*

Strain	Target Gene	Mutation Type	Tryptoquivaline Titer (µg/mL) ± SD	Fold Change vs. Wild-Type
Wild-Type	-	-	15.2 ± 1.8	1.0
ΔtqaA	tqaA (NRPS)	Deletion	< 0.1	< 0.01
ΔtqaH	tqaH (Oxidoreductase)	Deletion	1.5 ± 0.3	0.1
ΔtqaM	tqaM (Methyltransferase)	Deletion	8.9 ± 1.1	0.59

Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters for Tryptoquivaline Quantification

Parameter	Value
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10-90% B over 20 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm
Injection Volume	10 µL

Experimental Protocols

Protocol 1: sgRNA Design and Plasmid Construction

- **Target Gene Selection:** Identify the putative tryptokuvaline biosynthesis genes in your fungal strain of interest by homology to the characterized *tqa* cluster from *P. aethiopicum*.
- **sgRNA Design:**
 - Use a CRISPR design tool (e.g., CHOPCHOP, E-CRISP) to identify 20-bp protospacer sequences within the exon of the target gene.
 - Select sgRNAs with a G at the 5' end for optimal expression from a U6 promoter.
 - Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).
 - Perform a BLAST search to check for potential off-target sites in the fungal genome.
- **sgRNA Cassette Synthesis:** Synthesize the sgRNA expression cassette, typically driven by a fungal U6 promoter, using fusion PCR or commercial synthesis services.
- **Plasmid Assembly:**

- Clone the sgRNA cassette into a vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., *gpdA*).
- The plasmid should also contain a selectable marker suitable for your fungal strain (e.g., hygromycin B resistance).

Protocol 2: Fungal Protoplast Preparation and Transformation

- Spore Suspension: Inoculate the fungal strain on a suitable agar medium and incubate until sporulation. Harvest spores in sterile water with 0.05% Tween 80.
- Germination: Inoculate a liquid medium (e.g., Potato Dextrose Broth) with the spore suspension and incubate with shaking to obtain germlings.
- Protoplasting:
 - Harvest the germlings by centrifugation.
 - Resuspend the germlings in an osmotic stabilizer solution (e.g., 1.2 M MgSO_4) containing a lytic enzyme cocktail (e.g., lysing enzymes from *Trichoderma harzianum*, cellulase, chitinase).
 - Incubate with gentle shaking until protoplasts are formed.
- Protoplast Purification:
 - Filter the protoplast suspension through sterile cotton to remove mycelial debris.
 - Collect the protoplasts by centrifugation and wash them with the osmotic stabilizer solution.
- Transformation:
 - Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl_2).
 - Add the CRISPR-Cas9 plasmid DNA (and donor DNA if performing homology-directed repair).

- Add PEG solution and incubate at room temperature.
- Wash the protoplasts with STC buffer.
- Regeneration and Selection:
 - Resuspend the transformed protoplasts in a molten top agar containing the osmotic stabilizer.
 - Pour the top agar onto a regeneration medium plate containing the appropriate selective agent (e.g., hygromycin B).
 - Incubate the plates until transformants appear.

Protocol 3: Screening and Verification of Mutants

- Isolate Transformants: Subculture individual colonies from the selection plates onto fresh selective medium.
- Genomic DNA Extraction: Extract genomic DNA from the putative mutants and the wild-type strain.
- PCR Screening:
 - Design primers flanking the target site of the sgRNA.
 - Perform PCR on the genomic DNA from the wild-type and mutant strains.
 - Analyze the PCR products by gel electrophoresis. Insertions or deletions (indels) caused by non-homologous end joining (NHEJ) may result in a size shift of the PCR product.
- Sanger Sequencing: Purify the PCR products from the mutants and send them for Sanger sequencing to confirm the presence of indels at the target locus.

Protocol 4: Tryptoquivaline Extraction and Quantitative Analysis

- Fungal Culture: Inoculate the wild-type and confirmed mutant strains in a liquid production medium and incubate for a specified period.
- Metabolite Extraction:
 - Separate the mycelium from the culture broth by filtration.
 - Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate.
 - Combine the organic extracts and evaporate to dryness.
- Sample Preparation: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.
- HPLC or LC-MS/MS Analysis:
 - Inject the prepared samples into an HPLC or LC-MS/MS system.
 - Use a C18 column and a water/acetonitrile gradient with a modifier like formic acid for separation.^{[9][10]}
 - Monitor the elution of tryptoquivaline by UV absorbance (e.g., 280 nm) or by mass spectrometry.
 - Quantify the amount of tryptoquivaline by comparing the peak area to a standard curve generated from a pure standard.^{[11][12][13][14][15]}

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